Decyl(Dimethyl)phosphine Oxide

Catalog No.
S613001
CAS No.
2190-95-6
M.F
C12H27OP
M. Wt
218.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decyl(Dimethyl)phosphine Oxide

CAS Number

2190-95-6

Product Name

Decyl(Dimethyl)phosphine Oxide

IUPAC Name

1-dimethylphosphoryldecane

Molecular Formula

C12H27OP

Molecular Weight

218.32 g/mol

InChI

InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3

InChI Key

GSVLCKASFMVUSW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCP(=O)(C)C

Synonyms

APO 10, APO-10, decyl(dimethyl)phosphine oxide, decyldimethylphosphine oxide

Canonical SMILES

CCCCCCCCCCP(=O)(C)C

While the specific research applications of Decyl(Dimethyl)phosphine Oxide are not extensively documented, its properties offer potential for several scientific areas:

  • Protein Adsorption Studies: Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), DDPO can be used to study protein adsorption on surfaces. The decyl chain interacts with hydrophobic regions of proteins, while the phosphine oxide group interacts with water. This allows researchers to investigate protein-surface interactions in various contexts, such as biosensors and drug delivery systems [1].

Here, "[1]" refers to the following source:

  • Kotsmar, Cs., et al. "Dilation and shear rheology of mixed beta-casein/surfactant adsorption layers." The journal of physical chemistry. B, vol. 113, no. 1, 2009, pp. 103-113.

Decyl(dimethyl)phosphine oxide, with the chemical formula C₁₂H₂₇OP, is an organophosphorus compound belonging to the class of organophosphine oxides. It features a central phosphorus atom bonded to a decanoyl group through a carbon-phosphorus single bond, along with two methyl groups attached to the phosphorus atom. The oxygen atom is doubly bonded to the phosphorus, forming the characteristic phosphine oxide group. This structure allows for diverse chemical interactions due to its polar and non-polar regions, making it a compound of interest in various scientific fields .

  • Chlorination: It can react with chlorinating agents to yield dimethylphosphoryl chloride.
  • Hydroxymethylation: The compound can react with formaldehyde to produce hydroxymethyl derivatives:
    C1H27OP+CH2OC1H27OPCH2OH\text{C}_1\text{H}_2\text{7}\text{OP}+\text{CH}_2\text{O}\rightarrow \text{C}_1\text{H}_2\text{7}\text{OPCH}_2\text{OH}
  • Reactions with Grignard Reagents: A common synthesis method involves the reaction of decylmagnesium bromide with dimethylphosphinic chloride, producing decyl(dimethyl)phosphine oxide and magnesium bromide:
    \text{C}_{10}\text{H}_{21}\text{MgBr}+\text{ClP CH}_3)_2\rightarrow \text{C}_{12}\text{H}_{27}\text{OP}+\text{MgBrCl}$$[1][4].

Decyl(dimethyl)phosphine oxide exhibits biological activity as an inhibitor in various biochemical pathways. It has been shown to catalyze oxidative deamination of primary and secondary amines, which are crucial in neurotransmitter metabolism. This compound preferentially oxidizes serotonin and other neuroactive amines, indicating its potential role in neuropharmacology .

The synthesis of decyl(dimethyl)phosphine oxide can be achieved through several methods:

  • Grignard Reaction: The most common method involves reacting decylmagnesium bromide with dimethylphosphinic chloride.
  • Hydrolysis of Chlorodimethylphosphine: This involves hydrolyzing chlorodimethylphosphine to yield dimethylphosphine oxide.
  • Alternative Routes: Other synthetic routes include starting from diethylphosphite and utilizing Grignard reagents .

Decyl(dimethyl)phosphine oxide has several applications across different fields:

  • Biochemical Research: It is used as a detergent in protein purification and crystallization processes.
  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting neuroactive pathways.
  • Material Science: The compound's unique properties may be explored in formulations for surfactants or emulsifiers.

Interaction studies involving decyl(dimethyl)phosphine oxide have revealed its effects on biological systems. For instance, research indicates that it can influence the phase behavior of lipid membranes and affect the diffusion coefficients in binary systems involving water. These studies are crucial for understanding how this compound interacts within biological environments and its potential therapeutic applications .

Decyl(dimethyl)phosphine oxide shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Dimethylphosphine Oxide(CH₃)₂P(O)HLacks long hydrocarbon chains; simpler structure
Dodecyl Dimethyl Phosphine OxideC₁₄H₃₁OPLonger hydrocarbon chain; different physical properties
Diphenylphosphine Oxide(C₆H₅)₂P(O)Aromatic groups instead of aliphatic; distinct reactivity

Decyl(dimethyl)phosphine oxide is unique due to its combination of a long aliphatic chain and two methyl groups attached to phosphorus, which influences its solubility and reactivity compared to other similar compounds. This structural configuration enhances its potential applications in biochemical contexts and material science .

Physical Constants and Thermodynamic Properties

PropertyValueNotes
Molecular Weight218.32 g/molCalculated from molecular formula [2] [3]
Physical StateLiquidInferred from structural characteristics
DensityNo data availableNot reported in literature
Boiling PointNo data availableNot experimentally determined
Melting PointNo data availableNot experimentally determined
Vapor PressureNo data availableLimited volatility expected
Flash PointNo data availableNot reported
Decomposition TemperatureNo data availableThermal stability limit unknown

The thermodynamic properties of decyl(dimethyl)phosphine oxide remain largely uncharacterized in the literature [7]. The compound exists as a liquid at room temperature, consistent with its structural features and molecular weight [18]. The extended alkyl chain contributes to decreased volatility compared to shorter-chain phosphine oxides [7].

Diffusion coefficients for decyl dimethyl phosphine oxide in binary systems have been studied at 25°C, providing insight into molecular mobility and transport properties [10]. The mutual diffusion coefficient measurements using Taylor dispersion technique revealed values that correlate with the surfactant micellization process in aqueous medium [10].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

The ³¹P Nuclear Magnetic Resonance spectrum of decyl(dimethyl)phosphine oxide exhibits a characteristic singlet at approximately 30-35 ppm, typical of alkyl phosphine oxides [12] [13]. This chemical shift range is consistent with the phosphorus environment in organophosphine oxides, where the phosphorus-oxygen double bond significantly deshields the phosphorus nucleus [12].

¹H Nuclear Magnetic Resonance analysis reveals multiple distinct regions: the methyl groups attached to phosphorus appear as a doublet in the 1.2-1.8 ppm region due to phosphorus-proton coupling, while the decyl chain protons appear as a complex multiplet in the 0.8-2.5 ppm range [16]. The coupling patterns provide structural confirmation of the dimethyl substitution pattern on the phosphorus center [16].

¹³C Nuclear Magnetic Resonance spectroscopy shows characteristic aliphatic carbon signals in the 10-35 ppm region, corresponding to the decyl chain carbons and the methyl groups bonded to phosphorus [16]. The carbon atoms directly bonded to phosphorus exhibit distinct chemical shifts due to the phosphorus-carbon coupling effects [16].

Infrared Spectroscopy Signatures

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
P=O stretch1100-1200StrongPhosphine oxide double bond [11] [14]
C-H stretch2800-3000MediumAlkyl chain vibrations [14]
P-C stretch700-800VariablePhosphorus-carbon bonds [14]
CH₃ deformation1400-1500MediumMethyl group bending modes [14]

The infrared spectrum of decyl(dimethyl)phosphine oxide displays a characteristic strong absorption band in the 1100-1200 cm⁻¹ region, attributed to the P=O stretching vibration [11] [14]. This band is diagnostic for phosphine oxides and shifts upon metal coordination, indicating the electron-donating capability of the phosphine oxide group [11].

The alkyl C-H stretching vibrations appear as medium-intensity bands in the 2800-3000 cm⁻¹ region, consistent with the presence of the decyl chain and methyl substituents [14]. Additional bands in the 700-800 cm⁻¹ region correspond to P-C stretching modes, though these assignments have been subject to debate in the literature [14].

Mass Spectrometry Fragmentation Patterns

The mass spectrometry fragmentation behavior of decyl(dimethyl)phosphine oxide follows typical patterns observed for organophosphine oxides [15]. The protonated molecular ion [M+H]⁺ appears at m/z 219.2, corresponding to the addition of a proton to the molecular ion [15].

The fragmentation pathway involves sequential loss of alkyl groups through rearrangement mechanisms [15]. The most characteristic fragment ion is [H₄PO₄]⁺ at m/z 98.98, which represents the complete loss of organic substituents from the phosphine oxide moiety [15]. This fragmentation pattern is consistent with the McLafferty rearrangement commonly observed in organophosphorus compounds [15].

Additional fragment ions include [C₃H₁₀PO₄]⁺ at m/z 141.03 and [C₆H₁₆PO₄]⁺ at m/z 183.08, corresponding to stepwise loss of alkyl groups from the parent molecule [15]. The fragmentation preferentially occurs at the lower bond energy C-O bonds compared to the stronger P-O bonds [15].

Amphiphilic Behavior and Surface Activity

PropertyDescriptionCharacteristics
Hydrophilic-Lipophilic BalanceModerate HLB valuePhosphine oxide group serves as hydrophilic head
Critical Micelle ConcentrationForms micelles at low concentrationsSimilar to other long-chain phosphine oxide surfactants [10]
Surface Tension ReductionReduces surface tension of waterEffectiveness depends on concentration [8]
Micelle FormationForms spherical micelles above CMCHydrophobic tails inward, hydrophilic heads outward
Interfacial ActivityReduces interfacial tensionParticularly effective at oil-water interfaces [8]

Decyl(dimethyl)phosphine oxide exhibits pronounced amphiphilic behavior due to its structural composition comprising a hydrophilic phosphine oxide head group and a hydrophobic decyl chain . The compound acts as a non-ionic surfactant, facilitating the solubilization of membrane proteins and lipid bilayers .

The surfactant properties have been extensively studied using oscillating bubble methodology, revealing complex surface rheological characteristics [8]. The amplitude-frequency and phase-frequency characteristics demonstrate the compound's ability to modify interfacial properties across a wide frequency range [8]. The surface dilational elasticity measurements indicate strong adsorption at interfaces and formation of oriented monolayers [8].

The micellization process in aqueous solutions has been characterized through diffusion coefficient measurements, providing quantitative data on the self-aggregation behavior [10]. The formation of micellar aggregates enables the compound to solubilize hydrophobic molecules within the hydrophobic core of the micelles .

Solubility Parameters and Partition Coefficients

Solvent SystemSolubilityPartition CoefficientNotes
WaterLimited solubility-Increases with temperature [18]
Octanol-Water-High LogP (lipophilic)Reflects long alkyl chain character [18]
Hexane-WaterGood solubility in hexaneApproximately 27-34Based on similar compounds [21]
Polar Organic SolventsHigh solubility-Excellent in chloroform, DMSO [18]

The solubility characteristics of decyl(dimethyl)phosphine oxide reflect its amphiphilic nature, with limited water solubility but high solubility in polar organic solvents [18]. The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and chloroform, consistent with the polar phosphine oxide functional group [18].

The partition coefficient between water and hexane has been determined to be approximately 27.5 for the related tridecyl dimethyl phosphine oxide, providing a reference point for the decyl analog [21]. This high partition coefficient indicates strong preference for the organic phase, consistent with the lipophilic character imparted by the alkyl chain [21].

The distribution behavior in mixed solvent systems has been studied using critical micelle concentration measurements and partition coefficient analysis [19]. The compound exhibits pH-dependent distribution due to potential protonation of the phosphine oxide oxygen under acidic conditions [20].

Stability and Degradation Kinetics

Stability TypeCharacteristicsDegradation Pathway
Thermal StabilityStable at moderate temperaturesPotential P-C bond cleavage at high temperatures [20]
Hydrolytic StabilityResistant under neutral conditionsP=O bond relatively stable to hydrolysis [20]
Oxidative StabilityHigh resistanceAlready in highest oxidation state [20]
pH StabilityStable in pH range 4-9Extreme pH may affect stability [20]
PhotostabilityStable under normal lightNo significant chromophores present [20]

The stability profile of decyl(dimethyl)phosphine oxide is characterized by resistance to common degradation pathways [20]. The phosphine oxide functionality represents the highest oxidation state of phosphorus, conferring resistance to further oxidation [20]. The P=O bond exhibits high stability toward hydrolysis under neutral conditions, contributing to the compound's persistence in aqueous environments [20].

Thermal degradation studies on related phosphine oxides indicate stability at moderate temperatures with potential decomposition at elevated temperatures through P-C bond cleavage [20]. The degradation kinetics are influenced by environmental factors including temperature, pH, and the presence of catalytic species [20].

The biodegradation pathway likely involves initial attack on the alkyl chain, with the phosphine oxide moiety being more resistant to biological degradation [20]. The half-life in aqueous systems extends to weeks or months under ambient conditions, depending on microbial activity and environmental factors [20].

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

218.179952478 g/mol

Monoisotopic Mass

218.179952478 g/mol

Heavy Atom Count

14

UNII

BQ0G8CN4H9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2190-95-6

Wikipedia

DECYL(DIMETHYL)PHOSPHINE OXIDE

Dates

Last modified: 08-15-2023

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